

Spectroscopic Profile of 2,6-dibromo-7H-purine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **2,6-dibromo-7H-purine**, a key intermediate in the synthesis of various biologically active purine derivatives. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data from reliable computational sources and established experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dibromo-7H-purine**. This information is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: Predicted ^1H NMR Spectral Data of **2,6-dibromo-7H-purine** (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.5	Singlet	C8-H
~14.0	Broad Singlet	N7-H

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 2: Predicted ^{13}C NMR Spectral Data of **2,6-dibromo-7H-purine** (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~155	C4
~152	C2
~148	C6
~145	C8
~125	C5

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 3: Predicted IR Absorption Bands of **2,6-dibromo-7H-purine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	N-H Stretch
~1600-1450	Medium to Strong	C=C and C=N Stretching (Aromatic)
~1300-1000	Medium	C-N Stretching
Below 800	Strong	C-Br Stretching

Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from experimental values obtained in the solid state (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data of **2,6-dibromo-7H-purine**

m/z	Relative Abundance (%)	Assignment
277.86 / 279.86 / 281.86	High	[M]+, [M+2]+, [M+4]+ (Isotopic pattern for 2 Br atoms)
199 / 201	Medium	[M - Br]+
172 / 174	Medium	[M - Br - HCN]+

Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the experimental spectroscopic data for **2,6-dibromo-7H-purine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-dibromo-7H-purine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

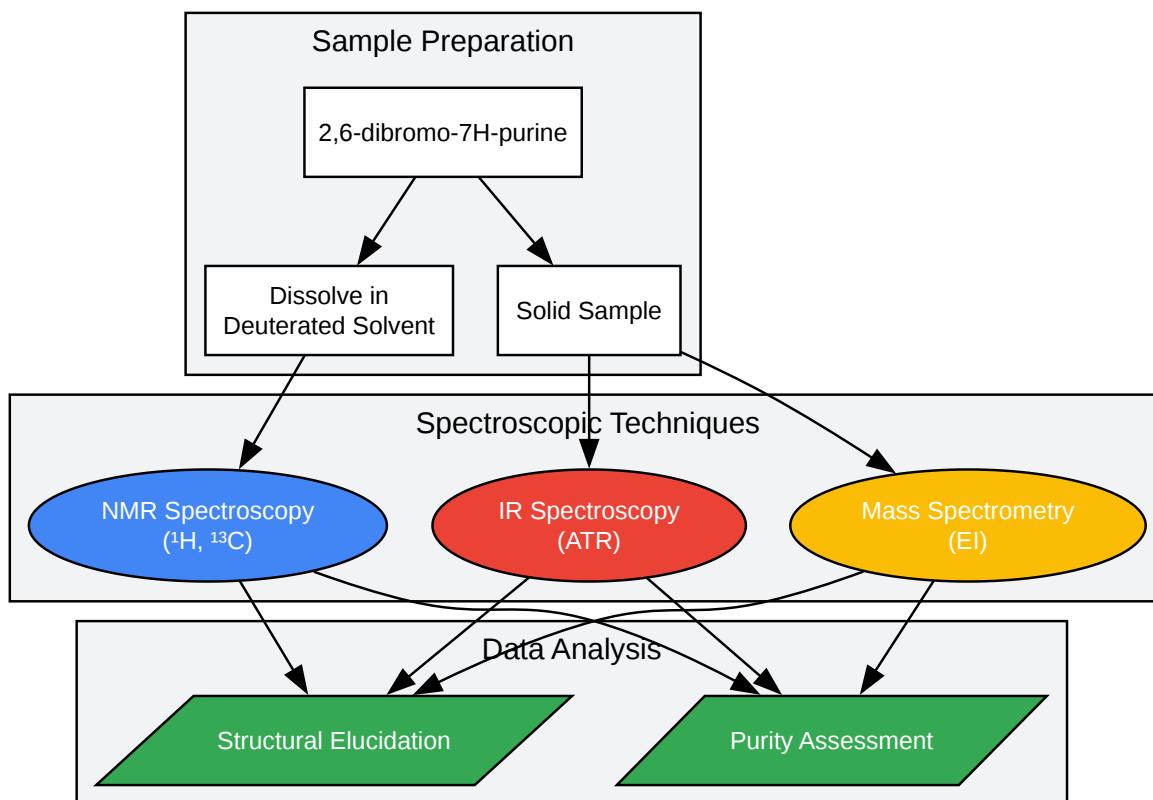
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **2,6-dibromo-7H-purine** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
 - The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for two bromine atoms should be clearly visible.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,6-dibromo-7H-purine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-dibromo-7H-purine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071965#spectroscopic-data-of-2-6-dibromo-7h-purine-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com